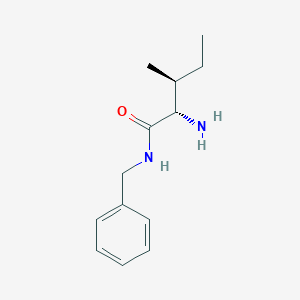

(2S,3S)-2-Amino-N-benzyl-3-methylpentanamide

Description

(2S,3S)-2-Amino-N-benzyl-3-methylpentanamide (molecular formula: C₁₃H₂₀N₂O, molecular weight: 220.31 g/mol) is a chiral amide derivative synthesized from L-isoleucine and benzylamine. It is prepared via borate ester catalysis using 30 mol% B(OCH₂CF₃)₃, yielding a clear oil after purification by column chromatography (CH₂Cl₂:MeOH, 96:4) with a 72% yield and an Rf value of 0.3 (CH₂Cl₂:MeOH, 95:5) . The compound features a stereochemically defined (2S,3S) configuration, a primary amine group, and a benzyl-substituted amide moiety.

Properties

IUPAC Name |

(2S,3S)-2-amino-N-benzyl-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-10(2)12(14)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUBIUWWWTVLZ-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a ketoester precursor in the presence of a chiral catalyst can yield the desired (2S,3S) configuration .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and biocatalysis can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Amino-N-benzyl-3-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block :

The compound serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of diverse derivatives with specific properties, which are crucial in developing pharmaceuticals and other fine chemicals .

Synthetic Pathways :

Research has demonstrated various synthetic pathways involving this compound. These pathways often utilize reactions such as oxidation, reduction, and substitution to produce derivatives that can be tailored for specific applications .

Biological Research

Enzyme Inhibition :

Studies indicate that this compound may exhibit enzyme inhibition properties. This characteristic is particularly relevant in the development of drugs targeting specific enzymes involved in disease processes .

Receptor Binding Studies :

The compound has been investigated for its ability to bind to various biological receptors. This binding activity is vital for understanding its potential therapeutic effects and mechanisms of action within biological systems .

Pharmaceutical Development

Drug Intermediates :

this compound is explored as a pharmaceutical intermediate in the synthesis of drugs aimed at treating conditions such as hepatitis C and other viral infections. Its derivatives have shown promise in inhibiting viral replication, making them candidates for further development .

Therapeutic Applications :

The compound's structural features allow it to interact selectively with molecular targets, which is essential for designing effective therapeutics. Research continues to explore its role in developing drugs that modulate biological pathways related to various diseases .

Industrial Applications

Specialty Chemicals Production :

In industrial settings, this compound is utilized in producing specialty chemicals with tailored properties for specific applications. Its versatility in chemical reactions makes it a valuable asset in the chemical manufacturing sector .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Stereochemistry: The target compound’s (2S,3S) configuration distinguishes it from simpler amides like (S)-2-amino-3-methylbutanamide, which lacks stereochemical complexity .

Functional Groups: The benzylamide group enhances hydrophobicity compared to non-aromatic analogs. In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide incorporates a hydroxyl group, enabling metal coordination .

Synthesis : Borate ester catalysis (target compound) offers higher yields than conventional acylation or hydrolysis methods used for simpler analogs .

Physicochemical Properties

- Polarity : The benzyl group in the target compound increases lipophilicity (Rf = 0.3) compared to hydroxylated analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which likely has higher polarity .

- Stability : Acetylated derivatives (e.g., (2S,3S)-2-acetamido-3-methylpentanamide) exhibit improved stability due to reduced amine reactivity .

- Boiling Point/Density: Data for simpler analogs (e.g., (S)-2-amino-3-methylbutanamide: boiling point ~241°C, density ~0.998 g/cm³) suggest that aromatic substitution (as in the target compound) may alter these properties significantly .

Biological Activity

Overview

(2S,3S)-2-Amino-N-benzyl-3-methylpentanamide is a chiral compound notable for its unique stereochemistry and potential biological applications. Its structure comprises an amino group and a benzyl moiety, which contribute to its biological activity and interaction with various molecular targets. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₂N₂O

- Molecular Weight : Approximately 168.20 g/mol

- Chirality : The compound exhibits stereochemistry at the second and third carbon atoms, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of both amino and benzyl groups enhances its binding affinity to various biological targets, modulating their activity effectively. This selective binding is crucial for its potential therapeutic applications in pharmacology.

Biological Activities

- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding : It may bind to receptors involved in neurotransmission, potentially affecting neurological functions.

- Antiepileptic Potential : Similar compounds have been studied for their roles in seizure modulation, suggesting that this compound could exhibit similar properties .

Case Studies and Applications

Several studies have investigated the biological effects of this compound:

- Anticonvulsant Activity : Research indicates that compounds with similar structures might possess anticonvulsant properties by modulating neurotransmitter release and receptor activity .

- Inflammatory Response Modulation : Preliminary studies suggest that this compound could influence inflammatory pathways, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Isoleucine | C₆H₁₃N₃O₂ | Naturally occurring amino acid |

| (2S,3R)-2-Amino-3-methylpentanamide | C₆H₁₄N₂O | Different stereochemistry affecting activity |

| This compound | C₉H₁₂N₂O | Benzyl group enhances lipophilicity |

The comparison highlights how the presence of the benzyl group in this compound may enhance its lipophilicity compared to other similar compounds, potentially leading to increased bioavailability and efficacy in biological systems .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide to achieve high enantiomeric purity?

- Methodological Answer : Utilize asymmetric synthesis techniques such as chiral auxiliary-mediated reactions or enantioselective catalysis. For example, asymmetric hydrogenation or kinetic resolution can enhance stereochemical control . Monitor reaction progress via chiral HPLC or polarimetry to assess enantiomeric excess (ee). Purification via recrystallization or chromatography with chiral stationary phases (e.g., amylose-based columns) can further refine purity .

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare H and C NMR chemical shifts with literature data for diastereomers. Use NOESY/ROESY to confirm spatial proximity of stereogenic centers .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction if suitable crystals are obtained .

- Circular Dichroism (CD) : Correlate observed CD spectra with computational predictions for (2S,3S) configurations .

Q. What are the key considerations for ensuring stability during storage and handling of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation or hydrolysis. Use amber glass vials to minimize light exposure. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., fixed cell lines, consistent enzyme concentrations).

- Meta-Analysis : Apply statistical tools (e.g., funnel plots, heterogeneity testing) to identify outliers or systematic biases in published datasets .

- Mechanistic Profiling : Use CRISPR-edited cell models or isoform-specific inhibitors to isolate target engagement from off-target effects .

Q. What computational methods are suitable for modeling the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Glide to predict binding modes to receptors (e.g., GPCRs or kinases). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .

Q. How can researchers investigate the role of stereochemistry in modulating the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME Assays : Compare metabolic stability (human liver microsomes), permeability (Caco-2/MDCK cells), and plasma protein binding between (2S,3S) and other stereoisomers.

- In Vivo Pharmacokinetics : Administer enantiomers separately to rodents and quantify plasma/tissue exposure via LC-MS/MS. Use chiral columns to differentiate isomers in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.